molecular formula C10H12O2S B13344079 Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B13344079
M. Wt: 196.27 g/mol
InChI Key: RETYMUVWFKRBHG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, a cyanoacetate, and elemental sulfur. For instance, a mixture containing cyclopentanone, methyl cyanoacetate, and sulfur in methanol can be reacted with morpholine at elevated temperatures to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Recrystallization from ethanol is a common purification step to obtain the compound in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Methyl 2-{[(4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Methyl 2-{[(4-ethoxyanilino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C10H12O2S/c1-6-9(10(11)12-2)7-4-3-5-8(7)13-6/h3-5H2,1-2H3

InChI Key

RETYMUVWFKRBHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)CCC2)C(=O)OC

Origin of Product

United States

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